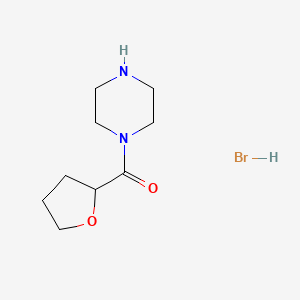
1-(2-Tetrahydrofuroyl)piperazine hydrobromide
Vue d'ensemble
Description
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a chemical compound with the empirical formula C9H16N2O2 · xHBr . It is a white to cream-colored crystalline powder and is used in scientific experiments as a catalyst, intermediate, and for other applications.
Synthesis Analysis
The compound is synthesized by reacting piperazine with tetrahydrofuran-2-carboxylic acid in the presence of hydrobromic acid .Molecular Structure Analysis
The molecular formula of this compound is C9H17BrN2O2 . The molecular weight is 188.15 g/mol.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 103-107°C . It is soluble in water, ethanol, and methanol .Applications De Recherche Scientifique
1. Positron Emission Tomography Radiotracers
1-(2-Tetrahydrofuroyl)piperazine hydrobromide analogues have potential applications in positron emission tomography (PET) as radiotracers. These compounds, designed with reduced lipophilicity and increased polar functionality, can be useful in diagnostic applications, particularly in oncology. For instance, the analogue (-)-(S)-9, with its σ(2) selectivity and moderate lipophilicity, shows promise for tumor cell entry and minimal antiproliferative activity, making it a potential candidate for PET imaging in cancer research (Abate et al., 2011).
2. Synthesis of Piperazine Compounds
1-(2-Tetrahydrofuroyl)piperazine is synthesized through the esterification of 2-tetrahydrofuroic acid with methanol, followed by a reaction with piperazine. This process, characterized by NMR and IR techniques, is critical for the production of various piperazine compounds that find extensive use in pharmaceuticals and chemical research (Zheng Xiao-hui, 2010).
3. Pharmaceutical Intermediate Synthesis
This compound serves as an important intermediate in pharmaceutical synthesis. For example, it's involved in the biosynthesis of certain N-oxide/N-glucuronide metabolites used in the development of novel antidepressants. This compound demonstrates the capacity to undergo complex biotransformation processes, highlighting its significance in medicinal chemistry and drug development (Uldam et al., 2011).
4. Ligand Exchange Crystal Growth
In the field of inorganic-organic hybrid materials, this compound and its derivatives play a role in the ligand exchange crystal growth process. This process is used to obtain monohydrates of piperazine-1,4-diium hexabromidorhodate(III) bromide and hexaiodidorhodate(III) iodide, which are significant for understanding the crystallographic properties of inorganic-organic hybrids (Bujak, 2015).
5. Flame Retardant Application
Research into the use of piperazine-phosphonates, including derivatives of this compound, has shown potential in flame retardant applications for cotton fabric. This research explores how these derivatives affect the thermal decomposition of cotton fabric, indicating their practical application in enhancing the fire-resistant properties of textiles (Nguyen et al., 2014).
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary targets of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide are currently unknown. The compound is a heterocyclic building block
Biochemical Pathways
Given the lack of information on its targets and mode of action, it’s challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Analyse Biochimique
Biochemical Properties
1-(2-Tetrahydrofuroyl)piperazine hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For instance, this compound has been shown to interact with proteases, influencing their activity and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to impact the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can alter cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding is often mediated by hydrogen bonds and electrostatic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and efficacy. Studies have shown that this compound can accumulate in specific tissues, leading to localized effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular localization is critical for the compound’s role in modulating cellular metabolism and biochemical reactions .
Propriétés
IUPAC Name |
oxolan-2-yl(piperazin-1-yl)methanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.BrH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMDGWNBMNOMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCNCC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63590-62-5 | |
| Record name | 1-(2-Tetrahydrofuroyl)piperazine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


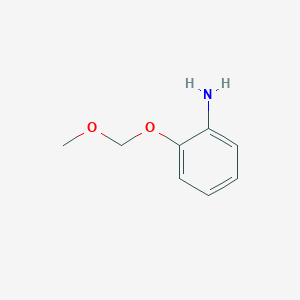
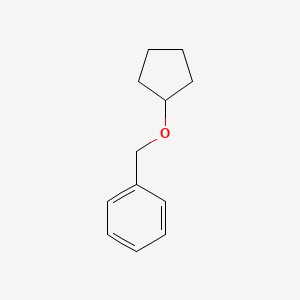
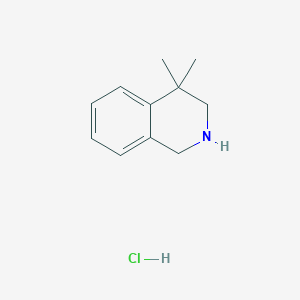
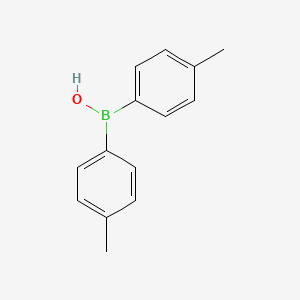
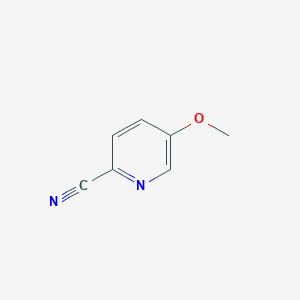



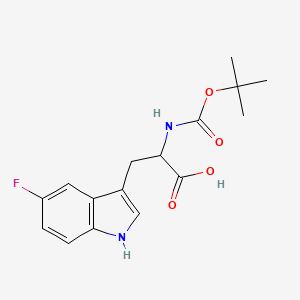
![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)

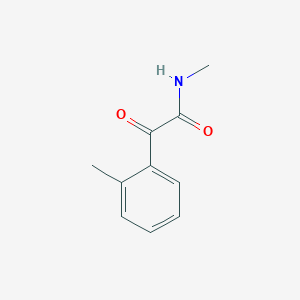
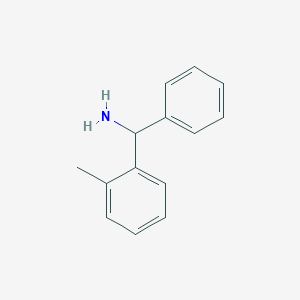
![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)
